[(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine
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Overview
Description
(4-Methyl-1,3-thiazol-5-yl)methylamine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-5-yl)methylamine typically involves the reaction of 4-methyl-1,3-thiazole with pentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
(4-Methyl-1,3-thiazol-5-yl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methylamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, thiazole derivatives have been shown to inhibit enzymes like DNA gyrase and topoisomerase, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
(4-Methyl-1,3-thiazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentylamine side chain differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C10H18N2S |
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Molecular Weight |
198.33 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C10H18N2S/c1-3-4-5-6-11-7-10-9(2)12-8-13-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
AIMLOSRRTBCRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(N=CS1)C |
Origin of Product |
United States |
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